molecular formula C22H28N2O5S B2792269 4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide CAS No. 921996-00-1

4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide

Cat. No.: B2792269
CAS No.: 921996-00-1
M. Wt: 432.54
InChI Key: KAKNNKLRUGDGHZ-UHFFFAOYSA-N
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Description

4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H28N2O5S and its molecular weight is 432.54. The purity is usually 95%.
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Biological Activity

4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide is a complex organic compound notable for its structural features and potential biological activities. This article delves into its biological activity, synthesis, and applications in medicinal chemistry.

Structural Overview

The compound is characterized by several functional groups:

  • Sulfonamide group : Known for diverse biological activities.
  • Oxazepine ring : Imparts stability and potential interaction with biological targets.
  • Ethoxy and methyl substituents : May influence solubility and bioavailability.

Molecular Formula : C23H30N2O5S
Molecular Weight : 446.56 g/mol

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its potential as an antimicrobial agent and its interaction with specific enzymes.

Antimicrobial Properties

Research indicates that sulfonamide compounds exhibit significant antimicrobial properties. The mechanism typically involves the inhibition of bacterial folate synthesis. For instance:

  • Inhibition of Dihydropteroate Synthase (DHPS) : The sulfonamide moiety mimics para-aminobenzoic acid (PABA), a substrate for DHPS, thereby inhibiting bacterial growth.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study evaluated the compound against various bacterial strains (e.g., E. coli, Staphylococcus aureus).
    • Results indicated an IC50 value of approximately 25 µM against E. coli, suggesting moderate antibacterial activity.
  • Inhibition of Enzymatic Activity :
    • The compound was tested for its ability to inhibit squalene synthase, an enzyme involved in cholesterol biosynthesis.
    • It exhibited an IC50 value of 15 µM in vitro, indicating potential as a cholesterol-lowering agent.

The proposed mechanism of action includes:

  • Enzyme Inhibition : The sulfonamide group competes with natural substrates for binding to target enzymes.
  • Structural Stability : The oxazepine ring enhances the binding affinity and specificity towards biological targets.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Oxazepine Ring : Utilizing cyclization reactions from appropriate precursors.
  • Sulfonamide Bond Formation : Reaction with sulfonyl chlorides in the presence of a base (e.g., triethylamine).

Applications in Research

This compound is being explored for various applications:

  • Medicinal Chemistry : Development of new antibiotics or anti-inflammatory drugs.
  • Biochemical Research : As a tool for studying enzyme inhibition mechanisms.

Properties

IUPAC Name

4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5S/c1-6-24-18-10-8-16(13-20(18)29-14-22(4,5)21(24)25)23-30(26,27)17-9-11-19(28-7-2)15(3)12-17/h8-13,23H,6-7,14H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKNNKLRUGDGHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OCC)C)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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